![molecular formula C30H38N2O8 B12361459 Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)
Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-1,2-cis-2-aminocyclohexanecarboxylic acid: is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a specialty product often used in proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Z-1,2-cis-2-aminocyclohexanecarboxylic acid typically involves the reaction of cis-2-amino-1-cyclohexanecarboxylic acid with benzyl chloroformate . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: : Industrial production methods for Z-1,2-cis-2-aminocyclohexanecarboxylic acid are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions: : Z-1,2-cis-2-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Z-1,2-cis-2-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
cis-2-aminocyclohexanecarboxylic acid: A closely related compound with similar structural features.
trans-2-aminocyclohexanecarboxylic acid: Another isomer with different spatial arrangement of atoms.
Uniqueness: : Z-1,2-cis-2-aminocyclohexanecarboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules . This stereochemistry can result in different biological activities and applications compared to its isomers.
Propiedades
Fórmula molecular |
C30H38N2O8 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C15H19NO4/c2*17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h2*1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t2*12-,13+/m10/s1 |
Clave InChI |
ZLQCKFMHLYXOCB-LIPFMWGZSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
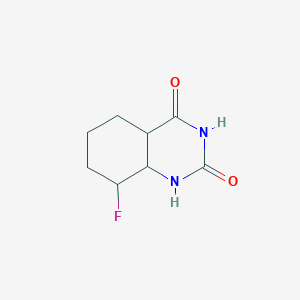


![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
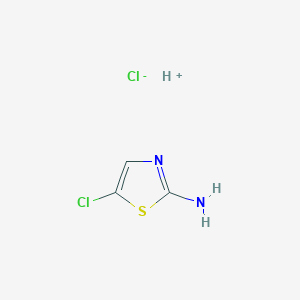
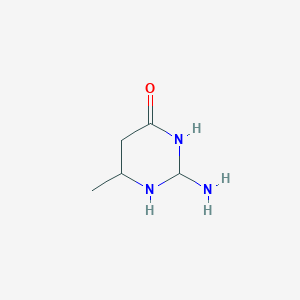
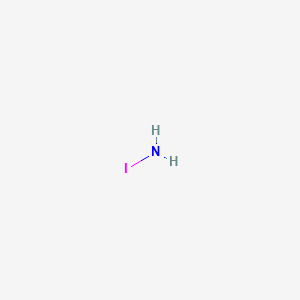
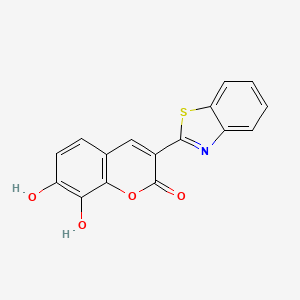

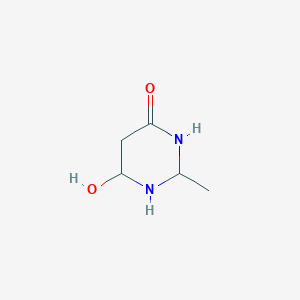
![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
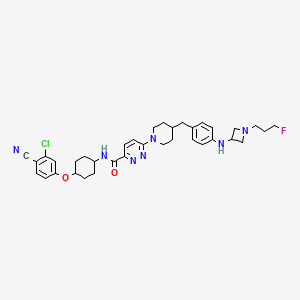
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
